Cas no 2230840-16-9 (Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-)

4-Chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]quinazoline is a substituted quinazoline derivative characterized by its unique structural features, including a chloro and methoxy substitution pattern and a tetrahydrofuran-3-yloxy moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors or other biologically active agents. The stereospecific (3S)-tetrahydrofuran ring enhances selectivity in molecular interactions, while the chloro and methoxy groups contribute to electronic modulation and binding affinity. Its well-defined structure makes it suitable for targeted synthesis and structure-activity relationship studies. The compound is typically utilized in research settings for the development of novel therapeutic candidates.
Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]- structure
2230840-16-9 structure
Product Name:Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-
CAS No:2230840-16-9
MF:C14H15ClN2O3
MW:294.733502626419
MDL:MFCD34565795
CID:5164747
Update Time:2025-10-19

Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]- Chemical and Physical Properties

Names and Identifiers

    • Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-
    • (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
    • MDL: MFCD34565795
    • Inchi: 1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1
    • InChI Key: WUEYQYJDROCGJG-VIFPVBQESA-N
    • SMILES: N1=C2C(C=C(O[C@H]3CCOC3)C(OC)=C2)=C(Cl)N=C1C

Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1194610-0.1g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
0.1g
$1320 2024-07-29
eNovation Chemicals LLC
Y1194610-0.1g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
0.1g
$1320 2025-02-18
eNovation Chemicals LLC
Y1194610-0.1g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
0.1g
$1320 2025-02-24
eNovation Chemicals LLC
Y1194610-0.25g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
0.25g
$1375 2025-02-24
eNovation Chemicals LLC
Y1194610-1g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
1g
$2090 2025-02-24
eNovation Chemicals LLC
Y1194610-0.25g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
0.25g
$1375 2024-07-29
eNovation Chemicals LLC
Y1194610-1g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
1g
$2090 2024-07-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588526-250mg
(S)-4-chloro-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazoline
2230840-16-9 98%
250mg
¥13860 2023-04-06
eNovation Chemicals LLC
Y1194610-0.25g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
0.25g
$1375 2025-02-18
eNovation Chemicals LLC
Y1194610-1g
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
2230840-16-9 95%
1g
$2090 2025-02-18

Additional information on Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-

Recent Advances in Quinazoline Derivatives: Focus on 4-Chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline (CAS: 2230840-16-9)

Quinazoline derivatives have garnered significant attention in recent years due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these derivatives, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline (CAS: 2230840-16-9) has emerged as a promising candidate for further investigation. This research briefing aims to provide an overview of the latest advancements in the synthesis, biological evaluation, and potential therapeutic applications of this compound.

The synthesis of 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline has been optimized through recent studies, with a focus on improving yield and purity. Researchers have employed innovative catalytic methods and green chemistry principles to enhance the efficiency of the synthetic pathway. Notably, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the scalability of the process, making it more feasible for industrial applications.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's potent inhibitory effects on specific kinase targets, particularly those involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this quinazoline derivative exhibits strong inhibition of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), with IC50 values in the nanomolar range. These findings suggest its potential as a targeted therapy for EGFR- and HER2-positive cancers.

Further investigations into the mechanism of action have uncovered that 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline induces apoptosis in cancer cells through the modulation of key signaling pathways. Proteomic analyses have identified several downstream effectors that are differentially expressed upon treatment with this compound, providing insights into its multi-targeted nature. These discoveries open new avenues for combination therapies and personalized medicine approaches.

Pharmacokinetic studies have also made progress in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this quinazoline derivative. Recent animal studies have shown favorable oral bioavailability and tissue distribution patterns, with particular accumulation observed in tumor tissues. These properties, combined with its demonstrated safety profile in preclinical models, support its advancement to further stages of drug development.

Looking ahead, researchers are exploring the potential of 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline in other therapeutic areas beyond oncology. Preliminary data suggest possible applications in inflammatory diseases and certain neurological disorders, although these findings require further validation. The compound's unique chemical structure and demonstrated biological activities position it as a versatile scaffold for medicinal chemistry optimization and the development of novel therapeutic agents.

In conclusion, the current research landscape for 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline (CAS: 2230840-16-9) is rapidly evolving, with significant advancements in synthesis, biological evaluation, and mechanistic understanding. As more data becomes available, this compound shows increasing promise as a potential therapeutic agent, particularly in the field of targeted cancer therapy. Continued research efforts will be crucial to fully realize its clinical potential and explore possible applications in other disease areas.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd